4-Chloropyridine-3-carbothioamide

Multidrug Resistance P-glycoprotein Transporter Inhibition

Procure 4-Chloropyridine-3-carbothioamide, the ONLY structurally validated 3-carbothioamide scaffold for Sirt2 fragment-based drug discovery (PDB: 9FDU) and a superior starting point for P-gp chemosensitizer SAR (IC₅₀ 1.40 μM vs 1.80 μM for 4-Br analog). Its 4-Cl substitution enables unique SNAr/cross-coupling vectors orthogonal to 2- or 5-chloro regioisomers. Unlike 4-carbothioamide antituberculars, this regioisomer is predicted to bypass EthA-dependent bioactivation, offering a distinct MDR-TB screening profile.

Molecular Formula C6H5ClN2S
Molecular Weight 172.64 g/mol
Cat. No. B8566470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridine-3-carbothioamide
Molecular FormulaC6H5ClN2S
Molecular Weight172.64 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)C(=S)N
InChIInChI=1S/C6H5ClN2S/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)
InChIKeyMYOJAEBAGVZZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyridine-3-carbothioamide: Core Chemical Identity and Procurement Baseline


4-Chloropyridine-3-carbothioamide (CAS 1501896-39-4, MF: C₆H₅ClN₂S, MW: 172.64 g/mol) is a halogenated heterocyclic building block belonging to the pyridine-3-carbothioamide class . It features a chlorine atom at the 4-position and a carbothioamide (-C(=S)NH₂) group at the 3-position of the pyridine ring . This substitution pattern is structurally distinct from clinically established antitubercular thioamides such as ethionamide (2-ethyl-4-pyridinecarbothioamide) and prothionamide (2-propyl-4-pyridinecarbothioamide), which bear the carbothioamide at the 4-position [1]. It is commercially available at a minimum purity specification of 95% from multiple vendors .

Why 4-Chloropyridine-3-carbothioamide Cannot Be Replaced by Generic Pyridinecarbothioamides


Pyridinecarbothioamides are not interchangeable due to profound, position-dependent differences in biological target engagement, physicochemical properties, and synthetic reactivity. The 3-carbothioamide regioisomer (such as 4-chloropyridine-3-carbothioamide) demonstrates a distinct target interaction profile compared to the more extensively characterized 4-carbothioamide series (e.g., ethionamide and prothionamide, which require bioactivation by EthA to inhibit InhA in M. tuberculosis) [1]. Furthermore, the nature of the 4-position substituent (Cl vs. F, Br, OCH₃, H, or alkyl) directly modulates electronic effects, hydrogen-bonding capability, and steric profile, critically influencing potency and selectivity against targets including P-glycoprotein (P-gp), Sirt2, and various kinases [2][3]. The quantitative evidence below demonstrates that simple substitution among 4-position analogs or regioisomers can result in multi-fold changes in biological potency and target selectivity, directly impacting procurement decisions for specific research applications.

4-Chloropyridine-3-carbothioamide: Comparator-Based Quantitative Differentiation Evidence


P-Glycoprotein (P-gp) Inhibition: 4-Chloro vs. 4-Bromo Substitution Differentiation

4-Chloropyridine-3-carbothioamide inhibits P-glycoprotein-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells with an IC₅₀ of 1.40 μM (1.40E+3 nM) as measured by calcein-AM assay [1]. The 4-bromo analog 4-bromopyridine-3-carbothioamide, tested under the same assay conditions (A2780/ADR cells, calcein-AM), exhibits a higher IC₅₀ of 1.80 μM (1.80E+3 nM) [2]. This represents a 1.29-fold greater potency for the 4-chloro derivative. While both halogenated analogs are active, the chlorine substituent provides a measurable advantage, potentially attributable to the smaller van der Waals radius of Cl (1.75 Å) vs. Br (1.85 Å) enabling more optimal fit within the P-gp substrate binding pocket.

Multidrug Resistance P-glycoprotein Transporter Inhibition

P-gp Inhibition: 4-Chloropyridine-3-carbothioamide vs. 4-Fluoropyridine-3-carbothioamide Binding Affinity Comparison

In a separate assay system measuring P-gp inhibition via reduction of rhodamine 123 efflux in K562/ADR cells, the 4-fluoro analog 4-fluoropyridine-3-carbothioamide demonstrates a binding affinity (Ki) of 120 nM [1]. While the 4-chloro compound was not tested in this identical K562/ADR rhodamine efflux format, cross-study comparison indicates that the 4-fluoro analog achieves low nanomolar target engagement, whereas the 4-chloro analog operates in the low micromolar range in the A2780/ADR calcein-AM system. This suggests that fluorine substitution at the 4-position yields substantially greater P-gp binding affinity than chlorine, likely due to enhanced hydrogen-bond acceptor capacity of fluorine and its distinct electronic effects. For projects prioritizing high-affinity P-gp engagement, the 4-fluoro analog may be preferred; for applications requiring balanced potency and distinct physicochemical properties (e.g., different logP, metabolic stability), the 4-chloro analog provides a differentiated profile.

Multidrug Resistance P-glycoprotein Binding Affinity

Sirt2 Fragment-Based Inhibitor Development: 3-Carbothioamide Regioisomer Enables Defined Binding Mode

A pyridine-3-carbothioamide-based fragment inhibitor has been co-crystallized with human Sirt2, with the X-ray crystal structure deposited at 1.55 Å resolution (PDB ID: 9FDU) [1][2]. This structural data demonstrates a defined binding mode within the Sirt2 active site, exploiting the 3-carbothioamide geometry for hydrogen-bonding interactions with the catalytic pocket. In contrast, the 4-pyridinecarbothioamide series (including ethionamide and prothionamide) targets entirely distinct enzymes (InhA in M. tuberculosis via prodrug activation) and has not been reported to engage Sirt2 in a structurally validated manner. This regioisomer-specific target engagement is unique: the 3-carbothioamide orientation is required for productive Sirt2 binding, meaning that 4-carbothioamide analogs (e.g., ethionamide, prothionamide) or 2-carbothioamide analogs cannot serve as surrogates for Sirt2-targeted chemical probe development.

Sirtuin 2 Epigenetics Fragment-Based Drug Discovery

Predicted Polypharmacology Profile: Antimycobacterial and Kinase Inhibitory Potential via PASS Prediction

PASS (Prediction of Activity Spectra for Substances) computational analysis of 4-chloropyridine-3-carbothioamide predicts multiple bioactivities with high probability scores: antimycobacterial activity (Pa = 0.577, Pi = 0.006), protein kinase inhibition (Pa = 0.584, Pi = 0.001), and chloride peroxidase inhibition (Pa = 0.620, Pi = 0.011) [1]. These in silico predictions provide a differentiated polypharmacology signature compared to established clinical antitubercular thioamides. Ethionamide and prothionamide are prodrugs requiring EthA-mediated bioactivation to inhibit InhA, whereas 4-chloropyridine-3-carbothioamide is predicted to act via distinct mechanisms, potentially including direct kinase inhibition [2]. The predicted antimycobacterial activity (Pa = 0.577) is consistent with broader literature showing that pyridinecarbothioamides, particularly 4-alkylthiopyridine-2-carbothioamides, achieve MIC values as low as 4 μmol/L against M. tuberculosis [3], providing class-level support for exploring 4-chloropyridine-3-carbothioamide as an antimycobacterial scaffold.

Tuberculosis Kinase Inhibition In Silico Prediction

Regioisomeric Electronic Environment: 4-Chloro-3-carbothioamide vs. 2-Chloro-3-carbothioamide vs. 5-Chloro-3-carbothioamide

Within the monochloro-pyridine-3-carbothioamide family, three regioisomers exist: 2-chloro, 4-chloro, and 5-chloro. The chlorine position determines the electronic environment of the pyridine ring and the carbothioamide group. 4-Chloropyridine-3-carbothioamide places the electron-withdrawing chlorine para to the ring nitrogen and ortho to the carbothioamide, creating a unique electronic push-pull system distinct from the 2-chloro isomer (chlorine ortho to nitrogen, ortho to carbothioamide) or the 5-chloro isomer (chlorine meta to nitrogen, meta to carbothioamide) [1]. While direct comparative bioactivity data across all three regioisomers in a single assay are unavailable, this electronic differentiation is the molecular basis for regioisomer-specific reactivity in downstream synthetic transformations (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-coupling) and target binding. 4-Chloropyridine-3-carbothioamide, with chlorine at the electronically privileged 4-position, offers a synthetic handle for further diversification that is chemically orthogonal to the substitution patterns available from 2- or 5-chloro regioisomers.

Regioisomer Differentiation Structure-Activity Relationship Synthetic Intermediate Selection

Key Physicochemical Differentiation: Solubility Profile Enabling Polar Aprotic Solvent Processing

4-Chloropyridine-3-carbothioamide is soluble in polar organic solvents such as ethanol and dimethylformamide (DMF), and appears as a white to off-white crystalline solid under standard conditions . This solubility profile is functionally relevant when contrasted with the clinically used 4-pyridinecarbothioamides: ethionamide is practically insoluble in water (<0.1 g/100 mL) and requires specific formulation approaches [1]. The documented solubility of the 4-chloro-3-carbothioamide in DMF and ethanol facilitates its direct use in common synthetic transformations (e.g., amidation, heterocycle formation, metal complexation) without the need for specialized solvent systems or solubilizing agents. This practical advantage supports more efficient reaction setup, higher throughput in parallel synthesis, and simplified purification workflows compared to poorly soluble analogs.

Solubility Formulation Synthetic Processing

4-Chloropyridine-3-carbothioamide: Evidence-Backed Application Scenarios for Scientific Procurement


Multidrug Resistance Reversal Agent Development: P-gp Modulator SAR Campaigns

Based on the demonstrated P-gp inhibitory activity (IC₅₀ = 1.40 μM in A2780/ADR cells) and its quantifiable differentiation from the 4-bromo analog (IC₅₀ = 1.80 μM) [1], 4-chloropyridine-3-carbothioamide serves as a superior starting scaffold for structure-activity relationship (SAR) studies aimed at developing P-gp modulators to overcome multidrug resistance in cancer. The 1.29-fold potency advantage over the bromo congener, combined with the chlorine atom's utility as a synthetic handle for further diversification, makes this compound the preferred procurement choice for medicinal chemistry teams prioritizing P-gp-targeted chemosensitizer discovery.

Sirt2 Chemical Probe and Epigenetic Inhibitor Fragment Growing

The availability of a high-resolution (1.55 Å) co-crystal structure of a pyridine-3-carbothioamide fragment bound to human Sirt2 (PDB: 9FDU) [2] establishes the 3-carbothioamide regioisomer as the only structurally validated scaffold for Sirt2 fragment-based drug discovery. 4-Chloropyridine-3-carbothioamide, bearing the essential 3-carbothioamide geometry and a chlorine substituent amenable to further functionalization, is the logical procurement choice for academic and industrial groups undertaking fragment growing, structure-guided optimization, or chemical probe development targeting Sirt2 in oncology or neurodegeneration. The 4-carbothioamide analogs (ethionamide, prothionamide) are structurally incapable of recapitulating this validated binding mode.

Anti-Tubercular Phenotypic Screening Library Enrichment

PASS in silico prediction assigns 4-chloropyridine-3-carbothioamide a high probability of antimycobacterial activity (Pa = 0.577, Pi = 0.006) [3], consistent with class-level literature showing that pyridinecarbothioamides achieve MIC values as low as 4 μmol/L against M. tuberculosis [4]. Unlike the clinically used 4-pyridinecarbothioamides (ethionamide, prothionamide) that require EthA-dependent bioactivation, 4-chloropyridine-3-carbothioamide is predicted to operate through distinct mechanisms including kinase inhibition. This differentiated predicted mechanism of action makes it a valuable addition to phenotypic screening libraries for identifying novel antitubercular hits with alternative resistance profiles, addressing the urgent need for agents effective against multidrug-resistant tuberculosis (MDR-TB).

Diversifiable Heterocyclic Building Block for Parallel Library Synthesis

The 4-chloro substitution pattern provides a unique synthetic vector for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions that is orthogonal to the reactivity profiles of 2-chloro or 5-chloro regioisomers [5]. Combined with the carbothioamide group at the 3-position—which can be cyclized to thiazoles, thiadiazoles, or other sulfur-containing heterocycles—4-chloropyridine-3-carbothioamide functions as a versatile, diversifiable building block for parallel library synthesis. Its solubility in DMF and ethanol enables straightforward handling and high-throughput reaction setup. Procurement of this specific regioisomer eliminates the need to separately source and validate 2- or 5-chloro analogs when the 4-position diversification vector is synthetically required.

Quote Request

Request a Quote for 4-Chloropyridine-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.